![molecular formula C13H17BN2O2 B2692400 Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester CAS No. 2379560-85-5](/img/structure/B2692400.png)
Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is a chemical compound with the empirical formula C13H17BN2O2 . It is a solid substance and is a highly valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves Suzuki–Miyaura coupling, a widely-used transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(C)OB(OC1(C)C)c2cnn3ccccc23 . The InChI key for this compound is JAJULIZEUUBTGU-UHFFFAOYSA-N . Chemical Reactions Analysis
This compound is often used in Suzuki–Miyaura coupling reactions . Protodeboronation of pinacol boronic esters, including this compound, has been achieved using a radical approach .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 244.10 . The compound’s properties have been tailored for application under specific Suzuki–Miyaura coupling conditions .科学的研究の応用
Improved Synthesis Techniques
An Improved Synthesis of Boronic Acid Esters for Suzuki Couplings : Mullens (2009) described an enhanced synthesis approach for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, highlighting its applications in Suzuki coupling reactions. This synthesis provides a stable lithium hydroxy ate complex that can be directly used in couplings, offering a high yield and long-term bench stability (Mullens, 2009).
Luminescent Sensing for Carbohydrates
Luminescent Iridium(III)-Boronic Acid Complexes : Hashemzadeh et al. (2020) developed a family of luminescent Ir(III) complexes with boronic acid pinacol ester groups for potential use as sensors for carbohydrates. These complexes demonstrate the ability to form cyclic esters with sugars like glucose and fructose, indicating their utility in high-resolution sensing applications (Hashemzadeh et al., 2020).
Synthetic Methodologies and Applications
Regioselective Metalation and Functionalization : Balkenhohl et al. (2018) detailed the regioselective functionalization of pyrazolo[1,5-a]pyridine scaffolds using Mg- and Zn-TMP bases. This research outlines the synthesis of various functionalized pyrazolo[1,5-a]pyridines, providing a pathway to polysubstituted heterocycles, demonstrating the scaffold's versatility in organic synthesis (Balkenhohl et al., 2018).
Comprehensive Synthetic Strategies
Synthetic Strategies for Pyrazolo[1,5-a]pyrimidines : Elattar and El‐Mekabaty (2021) focused on the synthesis of pyrazolo[1,5-a]pyrimidines, a related scaffold with applications in medical and pharmaceutical fields. Their review encompasses a broad range of synthetic routes, underscoring the biological significance and synthetic versatility of these compounds (Elattar & El‐Mekabaty, 2021).
Analytical Strategies for Pinacolboronate Esters
Analytical Challenges and Strategies for Pinacolboronate Esters : Zhong et al. (2012) discussed the analytical challenges presented by pinacolboronate esters, crucial intermediates in Suzuki coupling reactions. Their work provides valuable insights into methods for stabilizing and analyzing these highly reactive compounds, highlighting the importance of non-aqueous conditions and basic mobile phases for effective analysis (Zhong et al., 2012).
Safety and Hazards
The safety information available indicates that Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is classified as a combustible solid . Its flash point is not applicable . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound .
将来の方向性
The future directions for the use of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester and similar compounds could involve further development of the protodeboronation process . Additionally, the Suzuki–Miyaura coupling reaction, which this compound is often involved in, continues to be a widely-used method in organic synthesis .
作用機序
Target of Action
Boronic esters, including pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, are often used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Mode of Action
In the context of suzuki-miyaura coupling reactions, boronic esters like this compound are known to participate in transmetalation . In this process, the boronic ester transfers an organic group to a metal, such as palladium .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds . Therefore, it can be inferred that this compound could potentially influence a wide range of biochemical pathways through its role in the synthesis of various organic compounds.
Pharmacokinetics
It is known that boronic esters, including this compound, are susceptible to hydrolysis . This property could potentially influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
As a participant in suzuki-miyaura coupling reactions, this compound plays a crucial role in the formation of carbon-carbon bonds . This process is fundamental to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, including this compound, is known to be strongly influenced by pH . Therefore, the compound’s action, efficacy, and stability can potentially be affected by the pH of its environment. Additionally, the compound’s safety data sheet recommends ensuring adequate ventilation and avoiding dust formation, indicating that these factors can also influence its action .
特性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11(9-10)5-7-15-16/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOPUHQSSHXQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2379560-85-5 |
Source


|
| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride](/img/structure/B2692318.png)


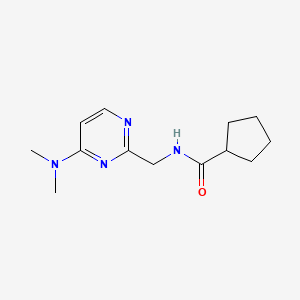
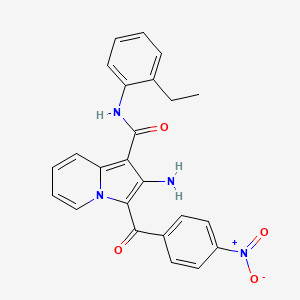



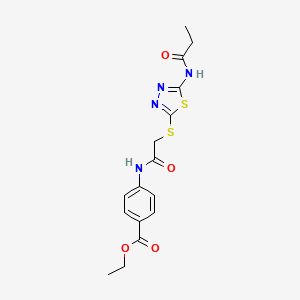
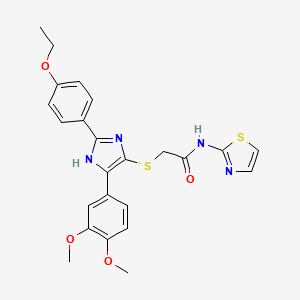

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2692335.png)
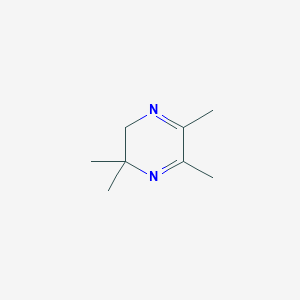
![2,6-Difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2692337.png)